molecular formula C15H9BrCl2N2S B4288799 N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine CAS No. 67241-20-7

N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine

Cat. No. B4288799
CAS RN: 67241-20-7
M. Wt: 400.1 g/mol
InChI Key: UPAYTEFQZIJUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTA is a thiazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has been found to act as an inhibitor of certain enzymes and ion channels. Inhibition of these targets leads to various biochemical and physiological effects, including cell death, reduced proliferation, and altered neuronal activity. The exact mechanism of action of N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is still being studied, but it is believed to involve the binding of N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine to specific sites on these targets.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has been found to exhibit various biochemical and physiological effects, depending on the target it interacts with. In cancer cells, N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has been found to induce cell death through the activation of apoptotic pathways. In neurons, N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has been found to alter the activity of certain ion channels, leading to changes in neuronal excitability.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high purity levels and potency. However, N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine also has limitations, including its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration must be taken when designing experiments involving N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine, including the development of more efficient synthesis methods, the identification of new targets for N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine, and the optimization of N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine for therapeutic use. Additionally, the study of N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine in combination with other compounds may lead to the development of new treatments for various diseases. Overall, the study of N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has the potential to lead to significant advancements in various fields of scientific research.

Scientific Research Applications

N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, oncology, and neuroscience. In medicinal chemistry, N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has been found to exhibit potent inhibitory activity against certain enzymes, such as tyrosine kinases, which are involved in various diseases, including cancer. N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has also been studied as a potential therapeutic agent for the treatment of cancer, as it has been found to induce cell death in cancer cells. In neuroscience, N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine has been studied for its potential as a tool to study the function of certain ion channels, which are involved in various neurological diseases.

properties

IUPAC Name

N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N2S/c16-10-2-1-3-11(7-10)19-15-20-14(8-21-15)9-4-5-12(17)13(18)6-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAYTEFQZIJUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406763
Record name 2-Thiazolamine, N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67241-20-7
Record name 2-Thiazolamine, N-(3-bromophenyl)-4-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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